1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl sulfonyl group, an azetidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the azetidine ring using a reagent like 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrazole Moiety: The final step involves the coupling of the sulfonylated azetidine with a pyrazole derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl sulfonyl group can form strong interactions with active sites, while the azetidine and pyrazole moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the presence of the fluorophenyl sulfonyl group, which can enhance its reactivity and binding properties compared to similar compounds with different substituents. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c15-11-2-4-12(5-3-11)22(20,21)13-8-17(9-13)14(19)10-18-7-1-6-16-18/h1-7,13H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTABFAUWAUUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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